REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=[O:6])[CH:4]=[CH2:5].[CH:7]([NH2:11])([CH2:9][CH3:10])[CH3:8]>C(O)C>[CH3:8][CH:7]([NH:11][CH2:5][CH2:4][C:3]([NH:2][CH3:1])=[O:6])[CH2:9][CH3:10]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CNC(C=C)=O
|
Name
|
|
Quantity
|
530 mL
|
Type
|
reactant
|
Smiles
|
C(C)(CC)N
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured onto an SCX-2 cartridge (5 g) and cartridge
|
Type
|
WASH
|
Details
|
washed through with methanol (˜50 mL)
|
Type
|
WASH
|
Details
|
Products were then eluted with 2M ammonia in methanol (˜50 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC)NCCC(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 563 mg | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |